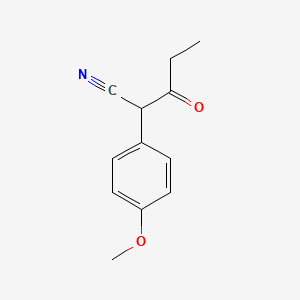
2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Methoxy-phenyl)-3-oxo-pentanenitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and biological activity.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by activating caspase pathways. A notable study demonstrated that related compounds inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .
2. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been explored. Compounds with the phenoxy-N-arylacetamide scaffold have demonstrated significant anti-inflammatory effects in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
3. Antimicrobial Properties
Studies have reported antimicrobial activities associated with similar compounds containing the methoxyphenyl moiety. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The methoxy group enhances its binding affinity to biological macromolecules such as proteins and nucleic acids. This interaction may modulate enzyme activities or receptor functions, leading to the observed pharmacological effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Cytokine inhibition | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of related compounds, it was found that certain derivatives exhibited an EC50 value of 270 nM against human colorectal cancer cells. This suggests that structural modifications can enhance potency and selectivity for cancer cell lines .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)11(8-13)9-4-6-10(15-2)7-5-9/h4-7,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLHEHVQEKNGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














